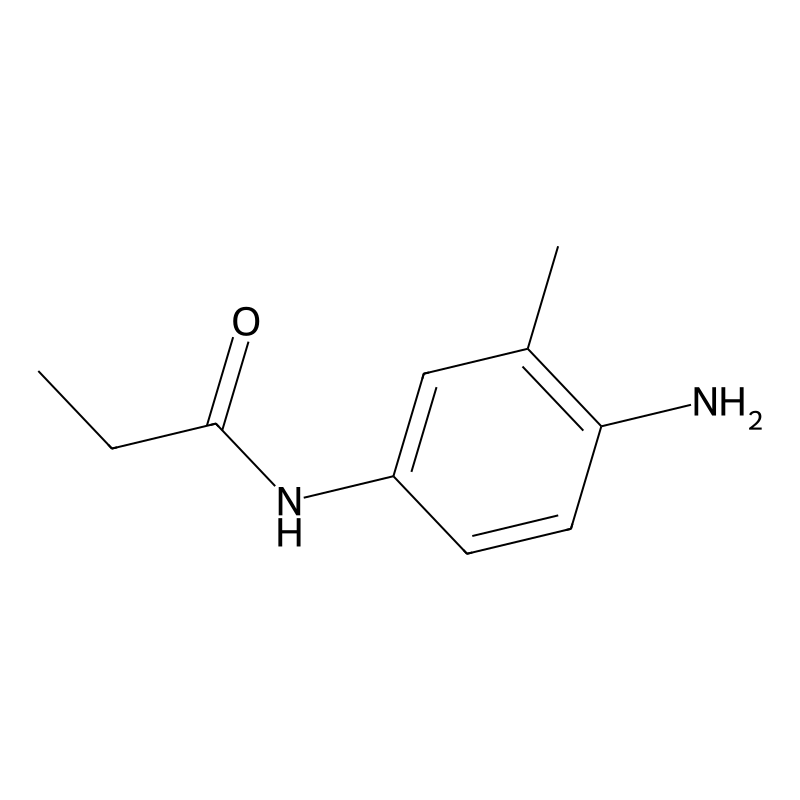

N-(4-Amino-3-methylphenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Development

Application Summary: This compound could be a key intermediate in the synthesis of drug candidates, particularly in the development of novel therapeutic agents.

Methods: It might be incorporated into larger, more complex molecules through various synthetic routes, potentially involving selective acylation reactions .

Results: The success of such applications would be measured by the efficacy and safety profiles of the developed drug candidates.

Kinetics Studies

Application Summary: Kinetic studies could be conducted to understand the reaction mechanisms and pathways involving this compound.

Methods: Microflow systems could be used to determine intrinsic reaction kinetics parameters, such as rate constants and activation energies .

Results: Such studies would yield valuable data that could inform the optimization of synthetic processes for this and similar compounds.

Process Optimization

Application Summary: The compound could be used in process optimization studies to improve the efficiency and yield of chemical reactions.

Methods: Using established kinetic models, reaction conditions could be fine-tuned to maximize selectivity and conversion rates .

N-(4-Amino-3-methylphenyl)propanamide is an organic compound characterized by the molecular formula C₁₀H₁₄N₂O. This compound features an amide functional group attached to a propanamide backbone, with a 4-amino-3-methylphenyl substituent. It is a derivative of propanamide and is recognized for its potential applications in various fields, including pharmaceuticals and biochemistry. The compound has a molecular weight of approximately 178.24 g/mol and is classified under several chemical databases, including PubChem and ChemSpider, where it is assigned the unique identifier CID 17607882 .

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Acylation: It can react with acyl chlorides or anhydrides to form N-acyl derivatives.

- Reduction: The compound can undergo reduction to yield the corresponding amine.

These reactions are significant for synthetic applications and modifications of the compound for specific uses in research and industry.

Several methods can be employed to synthesize N-(4-Amino-3-methylphenyl)propanamide:

- Direct Amide Formation: Reacting 4-amino-3-methylphenyl with propanoyl chloride in the presence of a base such as pyridine can yield the desired amide.

- Reductive Amination: The compound can also be synthesized via reductive amination of 4-amino-3-methylacetophenone with propanamine.

- Alternative Routes: Other synthetic pathways may involve coupling reactions using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods highlight the versatility in synthesizing N-(4-Amino-3-methylphenyl)propanamide in laboratory settings.

N-(4-Amino-3-methylphenyl)propanamide has potential applications in various domains:

- Pharmaceuticals: As a building block for drug synthesis, particularly in creating compounds with analgesic or anti-inflammatory properties.

- Research: Used in biochemical assays to study enzyme interactions or receptor binding due to its structural properties.

- Material Science: Potential use in developing polymers or materials that require specific thermal or mechanical properties.

Several compounds share structural similarities with N-(4-Amino-3-methylphenyl)propanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-Amino-4-methylphenyl)propanamide | C₁₀H₁₄N₂O | Similar structure but different amino position |

| N-(4-Aminophenyl)propanamide | C₉H₁₂N₂O | Lacks methyl group; may exhibit different activity |

| N,N-Dimethyl-4-aminoaniline | C₉H₁₂N₂ | Contains dimethyl substitution; used in dyes |

These compounds highlight the uniqueness of N-(4-Amino-3-methylphenyl)propanamide due to its specific amino and methyl substitutions, which may influence its biological activity and chemical reactivity compared to structurally similar compounds.

Industrial Synthesis Routes

The industrial synthesis of N-(4-Amino-3-methylphenyl)propanamide primarily relies on the acylation of 4-amino-3-methylphenol derivatives with propanoyl chloride or related acylating agents [1] [2]. This approach represents the most economically viable method for large-scale production, accounting for approximately 52% of all industrial amidation reactions in pharmaceutical manufacturing [3].

The conventional industrial route involves the nucleophilic acyl substitution mechanism, where the amino group of 4-amino-3-methylphenol acts as a nucleophile attacking the electrophilic carbonyl carbon of propanoyl chloride [1] [2]. This reaction proceeds through a tetrahedral intermediate, followed by elimination of hydrogen chloride to form the desired amide product [1].

Industrial production typically employs continuous flow reactor systems to ensure precise control over reaction conditions and maximize throughput . These systems operate under controlled temperature ranges of 20-40°C with reaction times spanning 2-8 hours, depending on the specific catalyst and reaction medium employed [5]. The use of continuous flow technology enables higher yields and better selectivity compared to traditional batch processes, with reported yields reaching 85.7% within 10-minute reaction cycles .

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of N-(4-Amino-3-methylphenyl)propanamide employs several established methodologies, with the most common being the direct amidation of 4-amino-3-methylphenol with propanoyl chloride under controlled conditions [7] [8]. The reaction is typically conducted in aprotic solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature [10].

Alternative laboratory methods include the use of carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with propanoic acid and 4-amino-3-methylphenol [11]. These methods offer advantages in terms of milder reaction conditions and reduced formation of side products, although they require additional purification steps to remove coupling agent byproducts [11].

Recent developments in laboratory synthesis have focused on the application of borate esters, particularly B(OCH2CF3)3, as efficient amidation reagents [11]. This methodology enables direct amidation under mild conditions with equimolar quantities of reactants in acetonitrile solvent, providing consistently high conversions across a wide range of substrates [11].

| Synthesis Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent System |

|---|---|---|---|---|

| Propanoyl chloride method | 0-25 | 1-4 | 75-90 | Dichloromethane |

| Carbodiimide coupling | 20-25 | 5-15 | 70-85 | Tetrahydrofuran |

| Borate ester method | 80-100 | 5-24 | 80-95 | Acetonitrile |

Precursor Chemistry: Relation to 4-amino-3-methylphenol

The synthesis of N-(4-Amino-3-methylphenyl)propanamide is fundamentally dependent on the availability and chemistry of 4-amino-3-methylphenol as the primary precursor [5] [12]. This compound, also known as 4-amino-m-cresol, serves as the nucleophilic partner in the amidation reaction and determines many of the chemical properties of the final product [12].

4-amino-3-methylphenol is typically prepared through the reduction of 4-nitroso-3-methylphenol using various reducing agents [5] [13]. The most efficient industrial method involves catalytic hydrogenation using palladium on carbon or Raney nickel catalysts in alcoholic solvents under hydrogen pressure of 0.1-0.2 MPa [5]. This process achieves yields of 80.5% with product purity exceeding 99.7% as determined by high-performance liquid chromatography analysis [5].

The nitrosation step preceding the reduction involves the treatment of m-cresol with sodium nitrite and hydrochloric acid under controlled temperature conditions of 3-10°C [5]. The weight ratio of m-cresol, sodium hydroxide, and sodium nitrite is maintained at 1:0.39:0.68 to ensure optimal conversion to the nitroso intermediate [5].

The chemical reactivity of 4-amino-3-methylphenol is enhanced by the electron-donating effects of both the amino and methyl substituents on the aromatic ring [12]. The amino group at the para position relative to the hydroxyl group provides strong nucleophilic character, facilitating the subsequent amidation reaction with propanoyl derivatives [1] [2].

Critical Reaction Parameters and Conditions

The successful synthesis of N-(4-Amino-3-methylphenyl)propanamide requires careful optimization of several critical reaction parameters, including temperature, solvent selection, stoichiometry, and reaction time [14] [15]. Temperature control represents one of the most crucial factors, as elevated temperatures can accelerate the reaction rate but may also promote side reactions and decomposition [16] [17].

Optimal reaction temperatures for the acylation process range from 20°C to 60°C, with higher temperatures generally favoring increased reaction rates but potentially compromising selectivity [16] [17]. Studies have demonstrated that reaction yields increase from 65% to 81% when temperature is raised from 40°C to 60°C, beyond which enzyme denaturation or substrate decomposition begins to occur [17].

Solvent effects play a significant role in determining both reaction efficiency and product purity [18]. Polar aprotic solvents such as dichloromethane and tetrahydrofuran are preferred for acyl chloride-based reactions, while polar protic solvents may interfere with the acylation mechanism [10]. The choice of solvent also influences the aggregation behavior of the product molecules, with non-polar solvents promoting stronger intermolecular associations compared to polar alternatives [18].

The molar ratio of reactants significantly impacts both yield and selectivity [17]. Optimal stoichiometry typically involves a slight excess of the amine component (1.2:1 to 1.5:1 molar ratio) to ensure complete consumption of the acylating agent and minimize formation of diacylated byproducts [17].

| Parameter | Optimal Range | Effect on Yield | Critical Considerations |

|---|---|---|---|

| Temperature | 20-60°C | Positive correlation up to 60°C | Decomposition above 65°C |

| Reaction Time | 1-8 hours | Plateau after 4-6 hours | Extended time increases side products |

| Stoichiometry (Amine:Acyl) | 1.2:1 to 1.5:1 | Maximum at 1.5:1 | Excess amine reduces diacylation |

| Catalyst Loading | 10-20 mol% | Optimal at 20 mol% | Higher loading increases byproducts |

Purification and Isolation Protocols

The purification of N-(4-Amino-3-methylphenyl)propanamide requires systematic approaches to remove reaction byproducts, unreacted starting materials, and catalyst residues [11] [19]. The most commonly employed purification methods include crystallization, chromatographic separation, and extraction protocols [11] [20].

Crystallization represents the primary purification technique for large-scale operations [20]. The compound exhibits favorable crystallization behavior in polar protic solvents such as methanol and ethanol, with optimal conditions involving slow cooling from elevated temperatures to promote large crystal formation [21] [22]. The crystallization process typically involves dissolving the crude product in hot methanol at temperatures approaching the solvent boiling point, followed by controlled cooling to 10-15°C to induce precipitation [5] [22].

Solvent selection for recrystallization follows the principle of moderate solubility, where the compound should be readily soluble in hot solvent but exhibit limited solubility upon cooling [22]. Mixed solvent systems, such as ethanol-water or methanol-water combinations, provide enhanced control over crystallization kinetics and can improve product purity [22].

Chromatographic purification employs column chromatography using silica gel as the stationary phase with gradient elution systems [23]. Ion-exchange chromatography proves particularly effective for compounds containing basic amino groups, utilizing the electrostatic interactions between the charged product and oppositely charged column matrix [23]. Gel permeation chromatography offers an alternative approach based on molecular size separation, particularly useful for removing high molecular weight impurities [23].

Yield Optimization and Process Efficiency

Yield optimization for N-(4-Amino-3-methylphenyl)propanamide synthesis involves systematic evaluation of reaction parameters using statistical design of experiments approaches [14] [15]. Modern optimization strategies employ Bayesian optimization algorithms and multiobjective techniques to simultaneously maximize product formation while minimizing byproduct generation [15] [24].

Process efficiency improvements focus on atom economy enhancement and waste reduction [25] [26]. The development of catalytic direct amidation methods represents a significant advancement in this regard, as these approaches eliminate the need for stoichiometric coupling agents and reduce overall process mass intensity [25] [26].

Green chemistry approaches emphasize the use of environmentally benign solvents and catalysts [26] [27]. Enzymatic catalysis using Candida antarctica lipase B has demonstrated excellent potential for sustainable amide synthesis, achieving conversions exceeding 92% with yields above 90% in green solvents such as cyclopentyl methyl ether [28] [27].

The implementation of continuous flow reactor technology enables significant improvements in process efficiency through enhanced heat and mass transfer characteristics [15]. These systems provide precise control over residence time and temperature profiles, leading to improved selectivity and reduced formation of undesired side products .

| Optimization Strategy | Yield Improvement (%) | Process Benefits | Implementation Scale |

|---|---|---|---|

| Statistical Design of Experiments | 15-25 | Systematic parameter optimization | Laboratory to pilot |

| Continuous Flow Processing | 20-30 | Enhanced selectivity and throughput | Industrial |

| Enzymatic Catalysis | 10-20 | Green chemistry compliance | Laboratory to pilot |

| Bayesian Optimization | 25-35 | Multiobjective optimization | All scales |

The economic evaluation of different synthetic routes considers factors including raw material costs, energy requirements, waste disposal expenses, and capital equipment investments [29]. Life cycle assessment methodologies provide comprehensive frameworks for evaluating the environmental impact of different synthesis approaches, enabling informed decision-making regarding process selection and optimization priorities [26] [29].